molecular formula C12H9BO2S B1304187 Dibenzothiophene-2-boronic acid CAS No. 668983-97-9

Dibenzothiophene-2-boronic acid

Cat. No.: B1304187
CAS No.: 668983-97-9
M. Wt: 228.08 g/mol
InChI Key: CSLSCVHILGCSTE-UHFFFAOYSA-N
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Description

Dibenzothiophene-2-boronic acid is an organic compound with the molecular formula C₁₂H₉BO₂S. It is a derivative of dibenzothiophene, where a boronic acid group is attached to the second position of the dibenzothiophene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing dibenzothiophene-2-boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of dibenzothiophene as a starting material, which undergoes bromination followed by a palladium-catalyzed borylation reaction to introduce the boronic acid group .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dibenzothiophene-2-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dibenzothiophene-2-boronic acid exerts its effects primarily involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form new carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps . The molecular targets are typically halides or other electrophilic groups that can participate in these reactions.

Comparison with Similar Compounds

  • Benzo[b]thiophene-2-boronic acid
  • Dibenzothiophene-4-boronic acid
  • Thiophene-2-boronic acid

Comparison: Dibenzothiophene-2-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Compared to benzo[b]thiophene-2-boronic acid, it has a more extended conjugated system, which can influence its electronic properties and reactivity . Dibenzothiophene-4-boronic acid, on the other hand, has the boronic acid group at a different position, leading to different steric and electronic effects .

Properties

IUPAC Name

dibenzothiophen-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BO2S/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLSCVHILGCSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)SC3=CC=CC=C32)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383302
Record name Dibenzo[b,d]thiophen-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668983-97-9
Record name Dibenzo[b,d]thiophen-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzothiophene-2-boronic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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